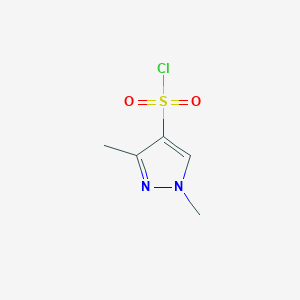

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

描述

1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.64 g/mol . It is a derivative of pyrazole, characterized by the presence of a sulfonyl chloride group at the 4-position and methyl groups at the 1- and 3-positions of the pyrazole ring . This compound is known for its reactivity and is used in various chemical reactions and applications.

属性

IUPAC Name |

1,3-dimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFSTQSBJFQGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405049 | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89501-93-9 | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Precursor Synthesis: 1,3-Dimethyl-1H-pyrazole

The synthesis begins with the preparation of 1,3-dimethyl-1H-pyrazole, typically via cyclocondensation of pentane-2,4-dione (acetylacetone) with methylhydrazine. Key steps include:

- Reagents : 85% hydrazine hydrate, methanol.

- Conditions : Exothermic reaction at 25–35°C, yielding 3,5-dimethyl-1H-pyrazole quantitatively.

- Methylation : Subsequent treatment with methyl iodide and potassium tert-butoxide in tetrahydrofuran (THF) at 25–30°C for 16 hours introduces the third methyl group, yielding 1,3,5-trimethyl-1H-pyrazole (78% yield).

Sulfonylation of Pyrazole Core

The pyrazole intermediate undergoes sulfonylation to introduce the sulfonyl chloride group. Two primary methods are documented:

Chlorosulfonic Acid and Thionyl Chloride

Procedure :

- Reagents : Chlorosulfonic acid (5.5 equiv), thionyl chloride (1.32 equiv).

- Solvent : Chloroform or dichloromethane (DCM).

- Conditions :

- Pyrazole (1.0 equiv) is dissolved in chloroform and added dropwise to chilled (0°C) chlorosulfonic acid under nitrogen.

- The mixture is heated to 60°C for 10 hours, followed by thionyl chloride addition at 60°C for 2 hours.

- Quenching with ice-cold water and DCM isolates the sulfonyl chloride via liquid-liquid extraction.

Optimization Data :

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 25–30 | 36 | 40 |

| 2 | Chloroform | 25–30 | 24 | 48 |

| 3 | Chloroform | 60 | 12 | 90 |

Table 1: Sulfonylation yields under varying conditions.

Alternative Sulfonylation Agents

While chlorosulfonic acid is predominant, studies note that sulfur trioxide complexes (e.g., SO₃·DMF) may be used in aprotic solvents, though yields are lower (~50–60%).

Industrial-Scale Production

Scalable methods emphasize cost efficiency and safety:

Challenges and Solutions

- Exothermicity : Controlled addition rates and cryogenic cooling prevent thermal runaway.

- Byproducts : Excess thionyl chloride neutralizes residual chlorosulfonic acid, reducing hydrolyzed byproducts.

- Moisture Sensitivity : Reactions conducted under anhydrous nitrogen atmospheres maintain reagent efficacy.

化学反应分析

1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Biological Activities

Recent studies have highlighted the compound's potential in various biological applications:

Anticancer Activity:

Research indicates that derivatives of pyrazole sulfonamides exhibit antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that these compounds showed significant inhibitory effects on U937 cells while maintaining low toxicity levels .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Studies show that pyrazole derivatives can inhibit the growth of multiple microbial strains, indicating their potential as therapeutic agents against infections caused by resistant bacteria .

Anti-inflammatory Effects:

The pyrazole moiety is associated with anti-inflammatory properties. Preliminary investigations suggest that 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride may interact with enzymes involved in inflammatory pathways, potentially leading to reduced inflammation .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of new derivatives with enhanced biological properties.

Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Anticancer | Significant inhibitory effects on U937 cells |

| 3,5-Dimethyl-1H-pyrazole sulfonamide | Antimicrobial | Effective against resistant bacterial strains |

| Pyrazole derivatives | Anti-inflammatory | Potential reduction of inflammation in biological systems |

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Research

A study focused on synthesizing new pyrazole sulfonamide derivatives revealed that specific modifications to the structure led to enhanced antiproliferative activity against cancer cells. The findings suggest that optimizing the chemical structure could yield more effective anticancer agents .

Case Study 2: Antibacterial Efficacy

In another investigation, researchers assessed the antibacterial properties of sulfonamide derivatives derived from pyrazole. The results indicated promising activity against multi-drug resistant organisms, highlighting the compound's potential in developing new antibiotics .

作用机制

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, and sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific application and the molecules being modified.

相似化合物的比较

1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with an ethyl group at the 1-position.

3,4-Dimethyl-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive in sulfonylation reactions.

1H-Pyrazole-4-sulfonyl chloride: Lacks the methyl groups at the 1- and 3-positions, affecting its reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

生物活性

1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by its unique sulfonyl chloride functional group attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a precursor for bioactive molecules.

Chemical Structure and Properties

The molecular formula of this compound is C6H8ClN2O2S. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C6H8ClN2O2S |

| Molecular Weight | 202.66 g/mol |

| Functional Group | Sulfonyl chloride |

| Reactivity | High due to chlorine atom |

The mechanism by which this compound exerts its biological effects involves its electrophilic nature. It can react with nucleophilic sites on proteins and enzymes, leading to modifications that can inhibit or alter their functions. This property is crucial for its application in drug design, particularly for targeting specific biological pathways.

Biological Activity

Research indicates that compounds with sulfonyl chloride groups exhibit significant biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which is critical in the development of therapeutic agents.

- Anticancer Properties : Studies have demonstrated that pyrazole derivatives can exhibit antiproliferative effects against cancer cell lines. For instance, derivatives of 1H-pyrazole have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results when combined with conventional chemotherapeutics like doxorubicin .

- Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties, indicating potential applications in treating infections .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including:

- Antiproliferative Effects : A study evaluated the antiproliferative activity of new pyrazole derivatives against U937 cells. The findings suggested that certain derivatives exhibited significant cytotoxicity, paving the way for further exploration in cancer therapy .

- Synergistic Effects with Doxorubicin : In vitro studies indicated that specific pyrazoles enhanced the efficacy of doxorubicin against resistant breast cancer cell lines, suggesting a potential strategy for overcoming drug resistance in cancer treatment .

- Antifungal Activity : Research on pyrazole carboxamides revealed notable antifungal activity against various pathogens, highlighting another area where these compounds could be beneficial .

常见问题

Q. What are the optimal synthetic routes for preparing 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in high purity?

The synthesis typically involves reacting 1,3-dimethylpyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere to prevent side reactions. Post-reaction purification includes recrystallization from methanol or ethanol to achieve >95% purity. Alternative routes using chloranil as an oxidizing agent in xylene (refluxed for 25–30 hours) have also been reported, followed by NaOH quenching and solvent removal .

Q. How can researchers mitigate hydrolysis of this sulfonyl chloride during storage?

Hydrolysis is minimized by storing the compound in anhydrous conditions (e.g., desiccators with P₂O₅) at –20°C. Use of moisture-resistant packaging (sealed ampules under nitrogen) and avoiding aqueous solvents during handling are critical. Pre-treatment of solvents with molecular sieves or anhydrous Na₂SO₄ is recommended for reactions .

Q. What analytical techniques are recommended for confirming the structure and purity of the compound?

Key methods include:

- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (methyl groups) and δ 8.0–8.5 ppm (pyrazole protons).

- FT-IR : Sulfonyl chloride stretch (~1370 cm⁻¹) and C–N vibrations (~1600 cm⁻¹).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >99% .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential sulfonyl chloride reactivity. In case of exposure, rinse with copious water and seek medical attention. Hydrolysis products (e.g., HCl gas) require neutralization with 5% NaOH .

Advanced Research Questions

Q. What challenges arise in regioselective nucleophilic substitution reactions with this sulfonyl chloride?

The 1,3-dimethyl groups introduce steric hindrance, limiting nucleophile access to the sulfonyl chloride moiety. Optimizing reaction conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) or using activating agents (e.g., DMAP) improves yields. Competing hydrolysis can be suppressed by maintaining anhydrous conditions .

Q. How does the methyl substitution at the 1- and 3-positions affect reactivity compared to non-methylated analogs?

Methyl groups enhance electron density on the pyrazole ring via inductive effects, slightly reducing electrophilicity of the sulfonyl chloride. This contrasts with analogs like 1H-pyrazole-4-sulfonyl chloride, which exhibit higher reactivity but lower stability. Comparative kinetic studies show a 15–20% slower reaction rate in SN2 mechanisms .

Q. What strategies are effective for functionalizing the sulfonyl chloride moiety in complex heterocycles?

Coupling with amines or alcohols under Schotten-Baumann conditions (e.g., pyridine as a base) yields sulfonamides or sulfonate esters. Microwave-assisted synthesis (100–120°C, 30 min) accelerates reactions while minimizing decomposition. For sterically hindered nucleophiles, sonication or phase-transfer catalysts (e.g., TBAB) enhance efficiency .

Q. How can conflicting data in reaction yields be resolved when using different solvent systems?

Discrepancies often arise from solvent polarity effects. For example, DMSO increases nucleophilicity but may promote side reactions, while xylene reduces hydrolysis but requires higher temperatures. Systematic optimization using a Design of Experiments (DoE) approach, varying solvent polarity (logP) and dielectric constant, is recommended .

Q. What are the applications of this compound in synthesizing bioactive heterocycles?

It serves as a key intermediate in:

- Antimicrobial agents : Coupling with 4,5-dihydro-1H-pyrazoles yields thiazole derivatives with MIC values <1 µg/mL against S. aureus.

- Kinase inhibitors : Sulfonamide derivatives exhibit IC₅₀ values of 10–50 nM in EGFR inhibition assays .

Q. How does the electronic environment of the pyrazole ring influence stability under acidic conditions?

Protonation at the pyrazole N-atom under acidic conditions (pH <3) destabilizes the sulfonyl chloride group, accelerating hydrolysis. Computational studies (DFT) show a 30% increase in hydrolysis rate at pH 2 compared to neutral conditions. Stabilization strategies include buffering at pH 5–6 or using non-protic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。